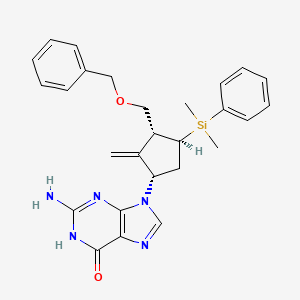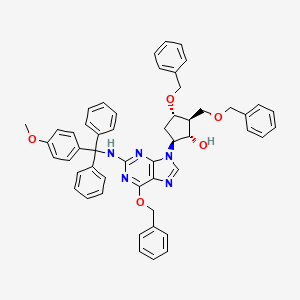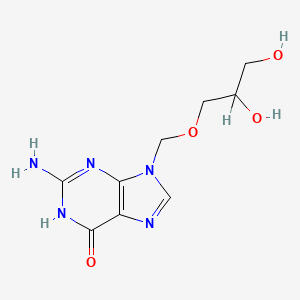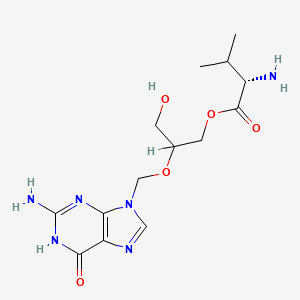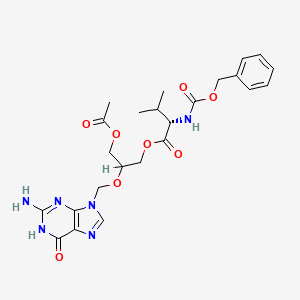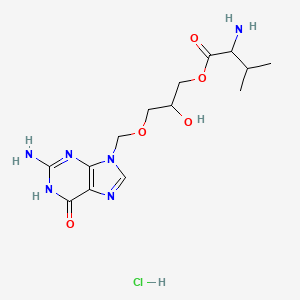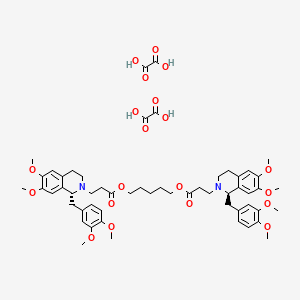
(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate is a useful research compound. Its molecular formula is C55H70N2O20 and its molecular weight is 1079.15000. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CisAtracurium Oxalate, also known as ®-Pentane-1,5-diyl bis(3-(®-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate, primarily targets cholinergic receptors on the motor end-plate . These receptors play a crucial role in neuromuscular transmission, facilitating the communication between nerves and muscles.
Mode of Action
CisAtracurium Oxalate acts by binding competitively to the cholinergic receptors, thereby blocking the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . This antagonism results in a blockade of neuromuscular transmission . The action of CisAtracurium Oxalate can be reversed by acetylcholinesterase inhibitors such as neostigmine .
Biochemical Pathways
The primary biochemical pathway affected by CisAtracurium Oxalate is the neuromuscular transmission pathway. By blocking the action of acetylcholine at the cholinergic receptors, CisAtracurium Oxalate prevents the propagation of nerve impulses to the muscles, leading to muscle relaxation .
Pharmacokinetics
The pharmacokinetics of CisAtracurium Oxalate in critically ill patients have been studied . It has been found that changes in the pharmacokinetics of CisAtracurium Oxalate may explain the slower onset of paralysis and the need to administer larger doses in these patients . The volume of distribution and total clearance of CisAtracurium Oxalate are higher in ICU patients when compared with anesthesia .
Result of Action
The primary result of CisAtracurium Oxalate’s action is skeletal muscle relaxation. This makes it useful in facilitating tracheal intubation, muscle relaxation during surgery, or mechanical ventilation . It is one of the most commonly used neuromuscular blocking agents in intensive care .
Action Environment
The action, efficacy, and stability of CisAtracurium Oxalate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of CisAtracurium Oxalate . Furthermore, individual patient factors such as the patient’s health status and the presence of other medications can also influence the action and efficacy of CisAtracurium Oxalate .
Biochemical Analysis
Biochemical Properties
CisAtracurium Oxalate acts on cholinergic receptors, blocking neuromuscular transmission . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine . The compound is an R-cis-R-cis isomer of atracurium and has approximately 3 times its neuromuscular blocking potency . Compared to atracurium, CisAtracurium Oxalate produces a lower degree of histamine release .
Cellular Effects
CisAtracurium Oxalate’s primary effect on cells is the inhibition of neuromuscular transmission, leading to muscle relaxation . This is particularly relevant in the context of surgical procedures and mechanical ventilation in intensive care units
Molecular Mechanism
The molecular mechanism of CisAtracurium Oxalate involves binding to cholinergic receptors, thereby blocking neuromuscular transmission . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine
Properties
IUPAC Name |
5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6)/t40-,41-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVDNJEQWIMBU-DBGKOQSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70N2O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96687-52-4 |
Source


|
| Record name | 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 1,1'-(1,5-pentanediyl) ester, (1R,1'R)-(-)-, ethanedioate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
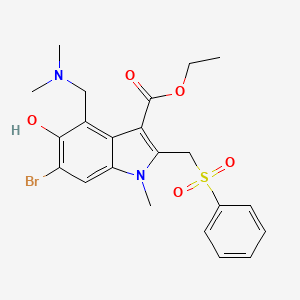
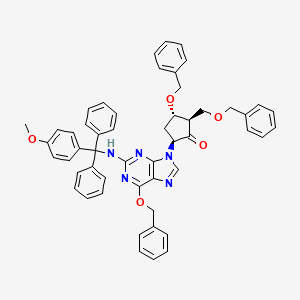
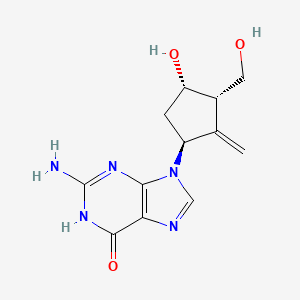
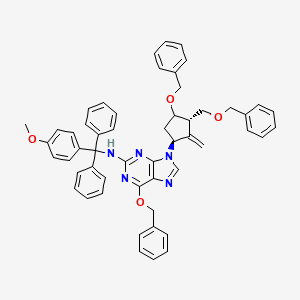
![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)
